6-Aminomethyl-4h-benzo[1,4]oxazin-3-one hydrochloride
Description
Properties
IUPAC Name |
6-(aminomethyl)-4H-1,4-benzoxazin-3-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2.ClH/c10-4-6-1-2-8-7(3-6)11-9(12)5-13-8;/h1-3H,4-5,10H2,(H,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRIQHIMRFLPXRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(O1)C=CC(=C2)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Cyclization
The initial step involves the synthesis of 2H-benzooxazin-3(4H)-one from o-aminophenol and chloroacetyl chloride in the presence of phase transfer catalysts such as benzyltriethylammonium chloride and solvents like chloroform. The reaction is typically refluxed for 12 hours at 55°C, yielding the oxazinone core in a single step with good efficiency.
| Reagents | Conditions | Yield (%) | Melting Point (°C) |
|---|---|---|---|
| o-Aminophenol, chloroacetyl chloride, benzyltriethylammonium chloride, chloroform | Reflux, 12 h, 55°C | Not specified | Not specified |
This step forms the fundamental heterocyclic structure necessary for further functionalization.
Esterification and Hydrolysis
The oxazinone intermediate is then reacted with ethyl bromoacetate in acetonitrile with potassium carbonate and tetrabutylammonium iodide (TBAI) as phase transfer catalyst. This reaction furnishes ethyl 2-(3-oxo-2H-benzooxazin-4(3H)-yl)acetate.
Subsequent hydrolysis with lithium hydroxide in tetrahydrofuran (THF) converts the ester to the corresponding acid, 2-(3-oxo-2H-benzooxazin-4(3H)-yl)acetic acid, which is a key intermediate for amine coupling.
Introduction of the Aminomethyl Group
Amide Bond Formation via Carbodiimide Coupling
The acid intermediate is coupled with amines such as pyrrolidine using carbodiimide coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) and hydroxybenzotriazole (HOBT) in dichloromethane (DCM). Triethylamine is added to maintain basic conditions. The reaction mixture is stirred for 14 hours at room temperature, followed by work-up involving washing with sodium bicarbonate and recrystallization from ethanol.
This step effectively introduces the aminomethyl moiety at the 6-position of the benzooxazin-3-one ring.
Alternative and Advanced Synthetic Approaches
Catalytic Hydrogenation and Cyclization
According to patent literature, derivatives of 4H-3,1-benzoxazin-4-one can be synthesized via catalytic hydrogenation of benzyl-protected anthranilic acid derivatives using palladium on carbon catalysts, followed by cyclization with dehydrating agents in inert solvents such as tetrahydrofuran or ether. Reaction times vary from 1 to 48 hours, preferably 3 to 20 hours at room temperature.
This method allows for selective functional group transformations and ring closure to form the benzoxazinone scaffold.
Coupling Reagents and Rearrangement Mechanisms
Recent research highlights the use of coupling reagents like HATU (hexafluorophosphate azabenzotriazole tetramethyluronium) to facilitate the synthesis of benzooxazin-3(4H)-one derivatives with high yields (up to 90%). The reaction proceeds through an α-lactam intermediate and involves a Favorskii-like rearrangement under basic conditions, enabling the fusion of benzothiazole and benzooxazin-3-one moieties.
This approach underscores the importance of reagent choice and reaction conditions in optimizing yields and structural complexity.
Summary of Key Preparation Methods
| Method | Key Reagents/Conditions | Advantages | Yield Range (%) | Notes |
|---|---|---|---|---|
| Cyclization of o-aminophenol with chloroacetyl chloride | Benzyltriethylammonium chloride, chloroform, reflux 12 h, 55°C | Simple, single-step formation of core | Not specified | Foundational step for further synthesis |
| Esterification and Hydrolysis | Ethyl bromoacetate, K2CO3, TBAI, LiOH, THF | Enables functional group introduction | Not specified | Prepares acid intermediate |
| Carbodiimide coupling with amines | EDC·HCl, HOBT, triethylamine, DCM, RT, 14 h | Efficient amide bond formation | ~76 | Introduces aminomethyl group |
| Catalytic hydrogenation and cyclization | Pd/C catalyst, inert solvents, room temp, 3-20 h | Selective transformations, mild conditions | Not specified | Alternative route for benzoxazinone derivatives |
| HATU-mediated coupling and rearrangement | HATU, basic conditions, α-lactam intermediate | High yield, complex fused ring systems | Up to 90 | Advanced synthetic strategy |
Chemical Reactions Analysis
Types of Reactions
6-Aminomethyl-4h-benzo[1,4]oxazin-3-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The aminomethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
Pharmaceutical Applications
6-AMBO hydrochloride has been identified as a promising candidate for drug development. Its biological activities suggest potential uses in treating various diseases, particularly:
- Antibacterial Agents : Preliminary studies indicate that 6-AMBO hydrochloride may possess antibacterial properties, making it suitable for developing drugs targeting bacterial infections.
- Anticancer Research : The compound's interaction with biological targets may lead to the development of novel anticancer therapies. Its structural similarity to known anticancer agents warrants further investigation into its efficacy against cancer cells .
Chemical Intermediates
The compound serves as an important intermediate in synthetic chemistry. Its functional groups allow for various chemical modifications, enabling the synthesis of more complex molecules with enhanced biological properties. This versatility is crucial for medicinal chemistry, where the design of new drug candidates often relies on the ability to modify existing compounds .
Research has shown that 6-AMBO hydrochloride may exhibit several biological activities:
- Binding Affinities : Interaction studies are essential for understanding how 6-AMBO hydrochloride binds to different biological targets. These studies help elucidate its mechanism of action and clinical relevance.
- Potential as Protease Inhibitors : Similar compounds have demonstrated protease inhibitory activity, which could be relevant in treating diseases like cancer and neurodegenerative disorders .
Case Studies
Several studies highlight the potential applications of 6-AMBO hydrochloride:
- Antibacterial Activity : A study investigating various benzoxazinones found that certain derivatives exhibited significant antibacterial effects. This suggests that 6-AMBO hydrochloride could be explored further in this context.
- Anticancer Properties : Research on related compounds indicated that modifications to the oxazine ring can enhance anticancer activity. Future studies could focus on optimizing the structure of 6-AMBO hydrochloride for improved therapeutic effects against cancer cells .
- Protease Inhibition : Investigations into related benzoxazinones revealed their potential as protease inhibitors, which are crucial in disease mechanisms such as cancer progression and neurodegeneration. This opens avenues for exploring 6-AMBO hydrochloride's role in similar pathways .
Mechanism of Action
The mechanism of action of 6-Aminomethyl-4h-benzo[1,4]oxazin-3-one hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with proteins and enzymes, affecting their function. The benzoxazine ring structure allows for unique binding properties, making it a valuable tool in biochemical studies .
Comparison with Similar Compounds
6-Amino-4-methyl-2H-1,4-benzoxazin-3(4H)-one (CAS 103361-43-9)
- Structure: Features an amino (-NH₂) group at position 6 and a methyl group at the 4-nitrogen.
- Molecular Formula : C₁₀H₁₂N₂O₂ (MW 192.21 g/mol).
- The absence of a hydrochloride salt reduces its solubility compared to the target compound .
6-Amino-4-ethyl-2H-1,4-benzoxazin-3(4H)-one (CAS 103361-44-0)
- Structure : Ethyl group at the 4-nitrogen instead of methyl.
- Molecular Formula : C₁₀H₁₂N₂O₂ (MW 192.21 g/mol).
Comparison: The aminomethyl group in the target compound introduces a primary amine, which can form hydrogen bonds and ionic interactions, enhancing bioavailability compared to unsubstituted amino derivatives.
Chloro-Substituted Analogs
6-Chloro-2H-1,4-benzoxazin-3(4H)-one (CAS 7652-29-1)
7-Chloro-4-methyl-2H-1,4-benzoxazin-3-one (CAS 1508393-11-0)
- Structure : Chlorine at position 7 and methyl at 4-nitrogen.
- Molecular Formula: C₉H₈ClNO₂ (MW 197.62 g/mol).
Comparison: Chloro derivatives exhibit higher lipophilicity and altered electronic profiles compared to the aminomethyl-substituted target compound, which may reduce water solubility but improve CNS penetration.
Piperazine and Side-Chain Derivatives
AC-260584 (4-[3-(4-Butylpiperidin-1-yl)-propyl]-7-fluoro-4H-benzo[1,4]oxazin-3-one)
LuAE51090 (N-{1-[3-(3-Oxo-2,3-dihydrobenzo[1,4]oxazin-4-yl)propyl]piperidin-4-yl}-2-phenylacetamide)
- Structure : Piperidine-linked phenylacetamide.
Comparison: The target compound’s aminomethyl group lacks the extended side chains seen in these derivatives, suggesting narrower receptor interaction profiles but simpler synthetic routes.
Halogenated Derivatives
6-Bromo-5-chloro-4H-benzo[1,4]oxazin-3-one (CAS 1154740-66-5)
- Structure : Bromine at position 6 and chlorine at position 3.
- Molecular Formula: C₈H₅BrClNO₂ (MW 262.49 g/mol).
6-Iodo-4-(4-methoxy-benzyl)-4H-benzo[1,4]oxazin-3-one (CAS 1163128-30-0)
- Structure : Iodine at position 6 and methoxybenzyl group.
- Molecular Formula: C₁₆H₁₄INO₃ (MW 419.10 g/mol).
Comparison : Halogenated analogs exhibit higher molecular weights and lipophilicity, which may improve blood-brain barrier penetration but complicate synthesis and solubility.
Thione Derivatives
4-Methyl-4H-benzo[1,4]oxazine-3-thione
- Structure : Thione (-C=S) replaces the ketone (-C=O) at position 3.
- Synthesis: Prepared using P₂S₅, which converts oxazinones to thiones .
- Properties : Thione derivatives show increased reactivity in nucleophilic substitutions due to sulfur’s polarizability .
Key Data Tables
Table 1: Structural and Physicochemical Comparison
Biological Activity
6-Aminomethyl-4H-benzo[1,4]oxazin-3-one hydrochloride, a compound characterized by its unique oxazine ring structure, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and applications in medicinal chemistry, supported by data tables and relevant case studies.
- Molecular Formula : C₉H₁₁ClN₂O₂
- Molecular Weight : 214.65 g/mol
- Physical Appearance : White solid, soluble in water
The compound's structure includes an aminomethyl group and a benzoxazinone ring, which are crucial for its biological activity. The presence of these functional groups facilitates various chemical modifications that can enhance its therapeutic potential.
Biological Activities
Preliminary studies have indicated that this compound exhibits several biological activities:
- Antimicrobial Activity : The compound has shown promise against various microbial strains, making it a candidate for further exploration in antimicrobial therapy.
- Anticancer Properties : Research indicates potential cytotoxic effects against cancer cell lines, suggesting its utility in oncology.
- Neuropharmacological Effects : The compound may modulate neurotransmitter systems, particularly through interactions with serotonin and GABA receptors.
Table 1: Summary of Biological Activities
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Serotonin Receptors : The compound may function as an antagonist at the 5-HT6 receptor, influencing serotonergic signaling pathways.
- GABA Receptors : It is also suggested to have modulatory effects on GABA-A receptors, which are critical in regulating neuronal excitability and synaptic transmission.
Study on Neuropharmacological Effects
A recent study evaluated the effects of this compound on microglial cells exposed to lipopolysaccharides (LPS). The results indicated that pretreatment with the compound significantly reduced mitochondrial stress markers compared to untreated controls, suggesting neuroprotective properties.
Table 2: Effects on Microglial Cells
| Treatment | Mitochondrial Stress Marker (Fluorescence) | Control (Untreated) |
|---|---|---|
| Compound Treatment | Low fluorescence (negligible activation) | High fluorescence |
| Control Treatment | High fluorescence | N/A |
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for the preparation of 6-aminomethyl-4H-benzo[1,4]oxazin-3-one hydrochloride and related analogs?
- Methodological Answer : A typical approach involves cyclization of substituted anthranilic acid derivatives with acylating agents. For example, bromoanthranilic acid can react with benzoyl chloride in pyridine to form the benzoxazinone core, followed by aminomethylation at the 6-position using reagents like ammonium acetate or formaldehyde/ammonia . Purification often involves recrystallization (e.g., ethanol) and confirmation via TLC with hexane:ethyl acetate (2:1) as the mobile phase . Structural analogs (e.g., 6-bromo derivatives) are synthesized via similar protocols, with halogenation steps introduced early in the synthesis .
Q. How can the purity and identity of this compound be validated in academic research?
- Methodological Answer : High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) is standard. Deuterated internal standards (e.g., AOZ-d4, AMOZ-d5) are used for quantitative analysis to account for matrix effects . Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) confirms structural identity, with key signals for the oxazinone ring (e.g., carbonyl at ~170 ppm in ¹³C NMR) and aminomethyl group (~3.5 ppm in ¹H NMR) .
Q. What crystallographic data are available for benzoxazinone derivatives, and how can they inform structural analysis?
- Methodological Answer : Single-crystal X-ray diffraction studies of analogs (e.g., 6-chloro-2H-benzo[1,4]oxazin-3-one) reveal planar oxazinone rings and intermolecular hydrogen bonding patterns critical for stability . These data guide computational modeling (e.g., DFT) to predict electronic properties and reactivity of the aminomethyl-substituted derivative .
Advanced Research Questions
Q. How do reaction conditions impact the regioselectivity of functionalization at the 6-position of the benzoxazinone scaffold?
- Methodological Answer : Electrophilic substitution at the 6-position is influenced by solvent polarity and catalyst choice. For instance, bromination in acetic acid favors 6-bromo derivatives due to electron-withdrawing effects of the oxazinone carbonyl . Aminomethylation requires controlled pH (e.g., buffered ammonia) to prevent over-alkylation . Kinetic studies using in-situ IR spectroscopy can monitor intermediate formation .
Q. What strategies resolve contradictions in reported biological activities of benzoxazinone derivatives?
- Methodological Answer : Discrepancies in antifungal or herbicidal activity data often arise from assay variability (e.g., microbial strain differences) or compound stability. Reproducibility requires standardized MIC (minimum inhibitory concentration) protocols and stability testing under physiological conditions (e.g., pH 7.4, 37°C) . Meta-analyses of SAR (structure-activity relationship) studies highlight the critical role of the 6-aminomethyl group in enhancing bioavailability .
Q. How can computational methods predict the metabolic stability of this compound?
- Methodological Answer : Density functional theory (DFT) calculations assess susceptibility to oxidative metabolism (e.g., CYP450-mediated N-demethylation). Molecular docking with cytochrome P450 isoforms (e.g., CYP3A4) identifies potential metabolic hotspots . ADMET (absorption, distribution, metabolism, excretion, toxicity) predictions using software like Schrödinger Suite or MOE prioritize derivatives with improved pharmacokinetic profiles .
Q. What advanced techniques characterize the solid-state stability of this compound under varying storage conditions?
- Methodological Answer : Accelerated stability studies (40°C/75% RH) combined with powder X-ray diffraction (PXRD) monitor polymorphic transitions. Hygroscopicity is quantified via dynamic vapor sorption (DVS), while degradation products are profiled using LC-MS/MS with stable isotope-labeled analogs to distinguish artifacts from true metabolites .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
